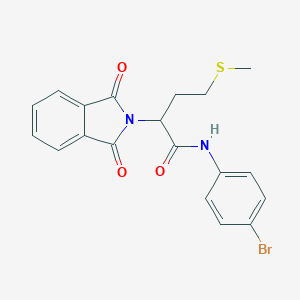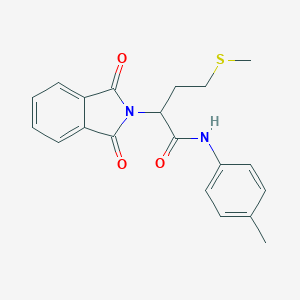![molecular formula C21H13NO4S B411138 1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B411138.png)
1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines the indole nucleus with a sulfonic acid ester group, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic conditions to form the indole ring . The sulfonic acid ester group is then introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonamide
- 2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid methyl ester
Uniqueness
1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is unique due to its specific structural features, which combine the indole nucleus with a sulfonic acid ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H13NO4S |
|---|---|
Molecular Weight |
375.4g/mol |
IUPAC Name |
naphthalen-1-yl 2-oxo-1H-benzo[cd]indole-6-sulfonate |
InChI |
InChI=1S/C21H13NO4S/c23-21-16-9-4-8-15-19(12-11-17(22-21)20(15)16)27(24,25)26-18-10-3-6-13-5-1-2-7-14(13)18/h1-12H,(H,22,23) |
InChI Key |
QDEJGGSCLUCZCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


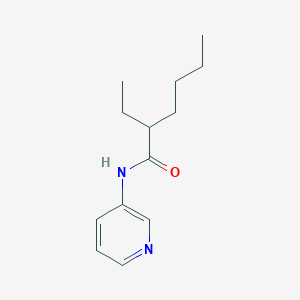
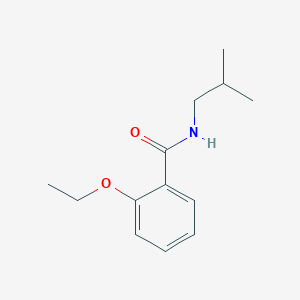
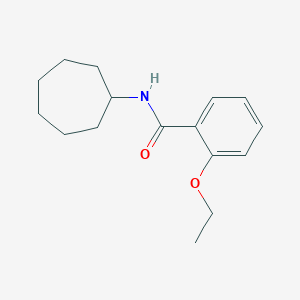
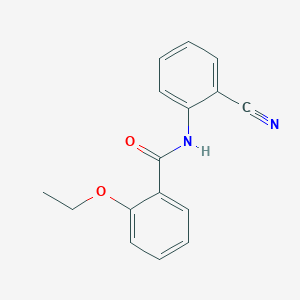
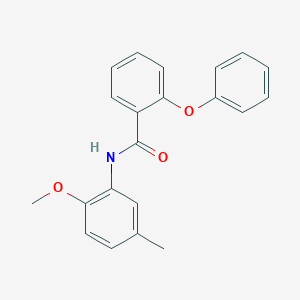
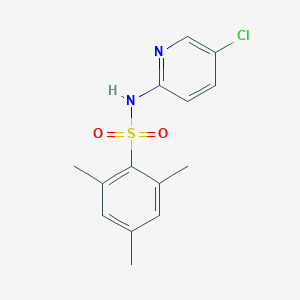
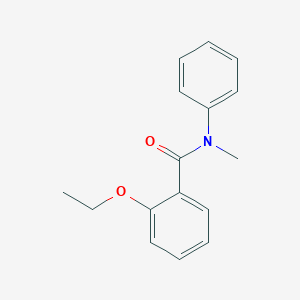
![4-methoxyphenyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide](/img/structure/B411067.png)
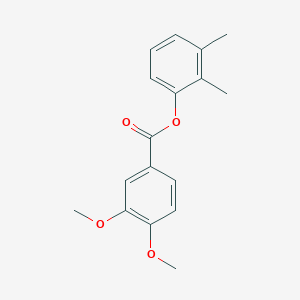
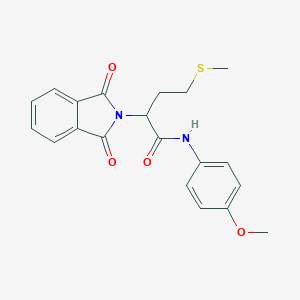
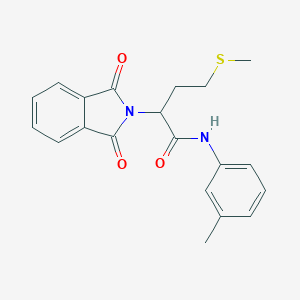
![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate](/img/structure/B411075.png)
